

Thermochemical properties of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

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An In-depth Technical Guide to the Thermochemical Properties of **2-(3-Methylphenoxy)ethanol**

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **2-(3-Methylphenoxy)ethanol** (CAS: 13605-19-1, Molecular Formula: $C_9H_{12}O_2$). While this compound is utilized in organic synthesis and pharmaceutical development, a significant gap exists in the public domain regarding its experimentally determined thermochemical data.^[1] This document bridges that gap by not only presenting the available physical data but also by providing detailed, field-proven experimental protocols and computational workflows for the determination of its core thermochemical properties, including enthalpy of formation, heat capacity, and vapor pressure. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing this and similar ether-alcohol compounds.

Introduction and Physicochemical Foundation

2-(3-Methylphenoxy)ethanol, also known as ethylene glycol mono-m-tolyl ether, is a colorless to pale yellow liquid.^{[2][3]} Its molecular structure, featuring a hydroxyl group, an ether linkage, and a substituted aromatic ring, results in a moderate polarity and a capacity for hydrogen bonding, which significantly influences its physical and thermochemical behavior.^[4] Understanding these properties is critical for process design, safety analysis, reaction modeling, and predicting the compound's environmental fate.

While comprehensive experimental data is sparse, foundational physicochemical properties have been reported and are summarized below.

Table 1: Known Physicochemical Properties of **2-(3-Methylphenoxy)ethanol**

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [3]
Molecular Weight	152.19 g/mol	[1] [3]
CAS Number	13605-19-1	[2] [3] [5]
Density	1.07 g/cm ³	[1] [6]
Boiling Point	104-105 °C @ 3 mmHg	[1] [6]
Vapor Pressure	0.00636 mmHg @ 25 °C	[1]
Refractive Index	1.5300-1.5340 @ 20 °C	[2] [3]

Experimental Determination of Core Thermochemical Properties

Given the absence of published experimental data for key thermochemical parameters, this section details the authoritative methodologies required for their determination.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[\[7\]](#) For organic compounds like **2-(3-Methylphenoxy)ethanol**, it is most accurately determined indirectly through its enthalpy of combustion (ΔcH°).

Causality of Method Selection: Combustion calorimetry is the gold standard for determining the enthalpy of combustion of organic liquids. The immense energy released upon complete combustion to CO₂(g) and H₂O(l) can be measured with high precision. By applying Hess's Law, this measured value can be combined with the well-known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation of the compound.[\[7\]](#)

This protocol describes the determination of the enthalpy of combustion using an isoperibol bomb calorimeter.

- Sample Preparation:

- Accurately weigh approximately 0.8 - 1.2 g of high-purity (>98%) **2-(3-Methylphenoxy)ethanol** into a crucible.[8]
- Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

- Calorimeter Assembly:

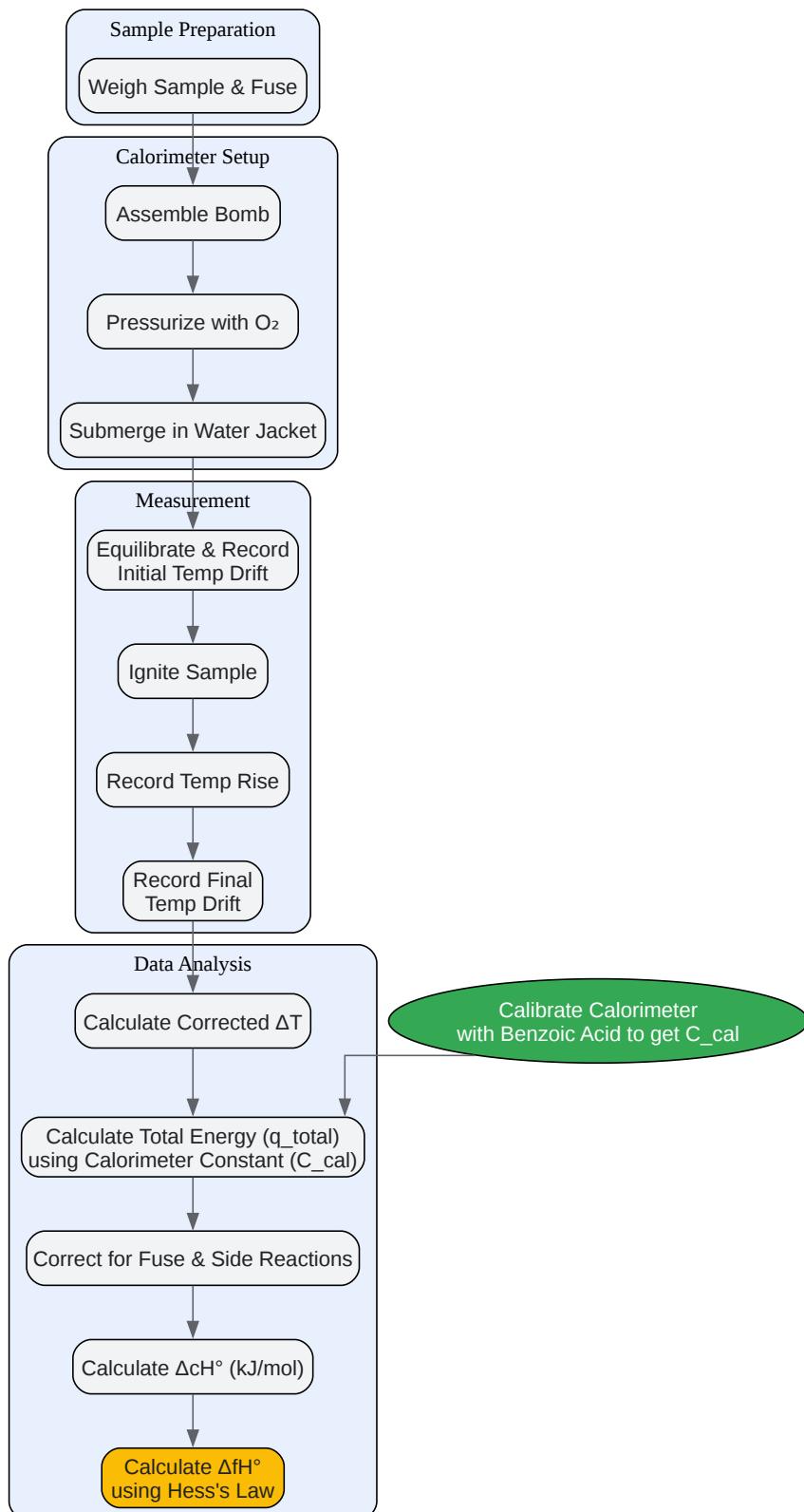
- Place the crucible in the bomb head.
- Add approximately 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere with water vapor.
- Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with high-purity oxygen to approximately 30 atm.
- Submerge the sealed bomb in a known mass of water in the calorimeter's insulated bucket.

- Measurement Cycle:

- Allow the system to reach thermal equilibrium while stirring the water. Record the temperature at regular intervals for a 5-minute initial period to establish a baseline drift.
- Ignite the sample by passing a current through the fuse wire.
- Record the temperature rise at frequent intervals (e.g., every 15 seconds) until a peak temperature is reached.
- Continue recording the temperature for a 5-10 minute final period to establish the post-combustion drift.[9]

- Data Analysis & Validation:

- Correct the observed temperature rise for heat exchange with the surroundings (using the baseline and final drift data) to find the true temperature change (ΔT).
- Calculate the total energy released (q_{total}) using the equation: $q_{\text{total}} = C_{\text{cal}} * \Delta T$, where C_{cal} is the energy equivalent of the calorimeter.
- C_{cal} must be determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions. This calibration step is critical for trustworthiness.
- Subtract the energy contributions from the ignition of the fuse wire and any side reactions (e.g., formation of nitric acid, determined by titration of the bomb washings).
- Calculate the specific enthalpy of combustion (ΔcH°) in kJ/mol.
- Apply Hess's Law using the combustion reaction to find the enthalpy of formation (ΔfH°):
 - $C_9H_{12}O_2(l) + 11O_2(g) \rightarrow 9CO_2(g) + 6H_2O(l)$
 - $\Delta cH^\circ = [9 * \Delta fH^\circ(CO_2, g) + 6 * \Delta fH^\circ(H_2O, l)] - [\Delta fH^\circ(C_9H_{12}O_2, l) + 11 * \Delta fH^\circ(O_2, g)]$
 - Since $\Delta fH^\circ(O_2, g)$ is zero by definition, the equation can be rearranged to solve for $\Delta fH^\circ(C_9H_{12}O_2, l)$.

[Click to download full resolution via product page](#)*Workflow for determining Enthalpy of Formation via Bomb Calorimetry.*

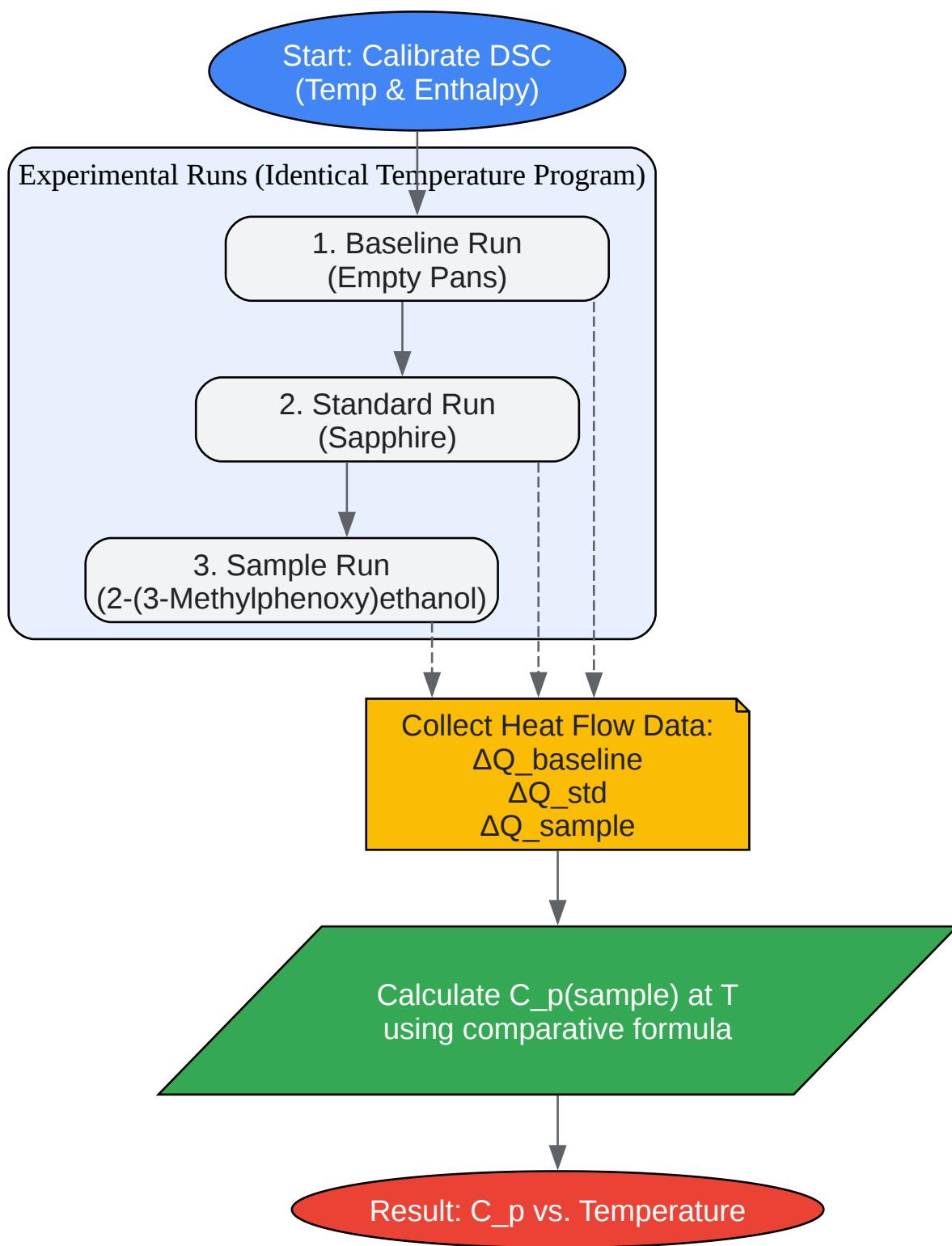
Liquid Heat Capacity (C_p,l)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For liquids, the isobaric heat capacity (C_p) is a fundamental property for heat transfer calculations and thermodynamic modeling.[10]

Causality of Method Selection: Differential Scanning Calorimetry (DSC) is a rapid and simple method for determining the specific heat capacities of thermally stable liquids and solids.[11] [12] It requires only milligram-sized samples and provides high-quality data across a wide temperature range.[13][14] The method's reliability stems from a direct comparison of the heat flow into a sample versus a known reference material (sapphire).

- Instrument Calibration:
 - Perform temperature and enthalpy calibrations using certified standards (e.g., indium, tin) to ensure instrument accuracy.
- Baseline Run (Empty Pans):
 - Place an empty, hermetically sealed aluminum pan and lid in the sample position and an identical one in the reference position.
 - Heat the DSC cell at a constant rate (e.g., 20 °C/min) through the desired temperature range (e.g., -20 °C to 100 °C).[11]
 - Record the heat flow curve. This is the baseline.
- Reference Standard Run (Sapphire):
 - Place a precisely weighed sapphire standard (α -Al₂O₃) in the sample pan.
 - Perform the exact same temperature program as the baseline run and record the heat flow curve.
- Sample Run:
 - Replace the sapphire standard with a precisely weighed sample of **2-(3-Methylphenoxy)ethanol** (typically 5-15 mg) in an identical hermetically sealed pan.[11]

- Perform the exact same temperature program and record the heat flow curve.
- Data Analysis & Validation:
 - At a specific temperature (T), calculate the specific heat capacity (C_p) of the sample using the following equation:
 - $$C_p(\text{sample}) = C_p(\text{std}) * (m_{\text{std}} / m_{\text{sample}}) * (\Delta Q_{\text{sample}} - \Delta Q_{\text{baseline}}) / (\Delta Q_{\text{std}} - \Delta Q_{\text{baseline}})$$
 - Where:
 - $C_p(\text{std})$ is the known specific heat capacity of sapphire at T.
 - m is the mass of the standard or sample.
 - ΔQ is the heat flow signal (in mW) from the respective runs at T.
 - The use of a three-step process (baseline, standard, sample) ensures that asymmetries in the instrument are accounted for, leading to a trustworthy result.



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Workflow for Heat Capacity determination using a three-step DSC method.

Vapor Pressure (P_{vap}) and Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

Vapor pressure is a critical property for assessing volatility, environmental transport, and for process design involving distillation. The enthalpy of vaporization, the energy required for a substance to transition from liquid to gas, is directly related to the temperature dependence of vapor pressure.

Causality of Method Selection: The reported vapor pressure of 0.00636 mmHg (0.848 Pa) at 25 °C indicates that **2-(3-Methylphenoxy)ethanol** is a low-volatility compound.^[1] For such substances, the transpiration method is highly suitable.^[15] It involves saturating a carrier gas with the substance's vapor and then determining the mass of the substance transported, allowing for a precise calculation of its partial pressure.^{[16][17]}

- Apparatus Setup:
 - A temperature-controlled saturator cell is packed with an inert support (e.g., glass beads or silica) coated with the liquid sample.
 - A precisely controlled flow of an inert carrier gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate must be slow enough to ensure the gas becomes fully saturated with the sample's vapor.
 - Downstream of the saturator, a trap (e.g., a cold trap or a sorbent tube) is used to collect all the vaporized sample.
- Measurement:
 - Set the saturator to the desired temperature (T) and allow it to equilibrate.
 - Pass a known volume of carrier gas (V) through the system at a constant flow rate.
 - Quantify the mass of the sample (m) collected in the trap. This can be done gravimetrically or by solvent extraction followed by chromatography.
- Calculation of Vapor Pressure:

- Assuming the ideal gas law, the partial pressure (P_{vap}) of the sample at temperature T is calculated as:
 - $P_{\text{vap}} = (m / M) * R * T_{\text{amb}} / V_{\text{total}}$
 - Where M is the molar mass, R is the ideal gas constant, T_{amb} is the ambient temperature where the gas volume was measured, and V_{total} is the total volume of gas passed.
- Determination of Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$):
 - Repeat the experiment at several different temperatures to obtain a set of (P_{vap} , T) data points.
 - Plot $\ln(P_{\text{vap}})$ versus $1/T$. According to the Clausius-Clapeyron equation, this plot should be linear.
 - The slope of the line is equal to $-\Delta_{\text{vap}}H^\circ / R$.
 - This relationship provides a robust, self-validating method: a linear plot confirms the quality of the data, and the slope directly yields the enthalpy of vaporization.

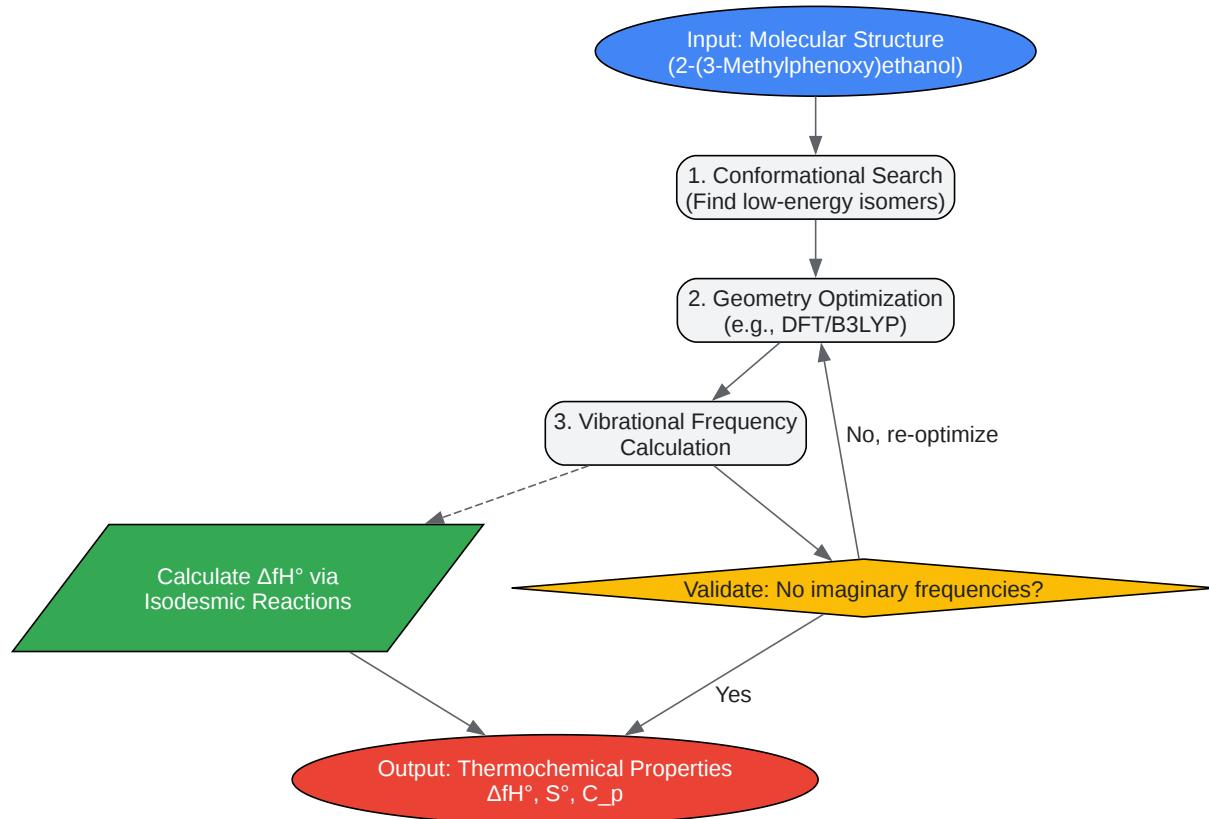
Computational Thermochemistry: An In-Silico Approach

When experimental data is unavailable or difficult to obtain, computational chemistry provides a powerful alternative for estimating thermochemical properties.[\[18\]](#) High-level quantum mechanical methods can predict these properties with accuracy that often rivals experimental uncertainty.[\[19\]](#)

Causality of Method Selection: Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size. Methods like B3LYP or ω B97X-D with a suitable basis set (e.g., 6-311++G(d,p)) are well-established for calculating the thermochemical properties of organic molecules, including ethers and alcohols.[\[19\]](#)[\[20\]](#)

- Conformational Search: Identify the lowest energy conformer(s) of the **2-(3-Methylphenoxy)ethanol** molecule, as multiple rotational isomers may exist.

- Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer.
- Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energy minimum.
- Property Calculation: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately the standard state (298.15 K, 1 bar) thermochemical properties:
 - Enthalpy of Formation ($\Delta_f H^\circ$): Calculated using atomization or isodesmic reaction schemes, which provide better error cancellation than direct calculation.
 - Heat Capacity (C_p): Derived from translational, rotational, and vibrational contributions calculated from the molecular geometry and vibrational frequencies.
 - Standard Entropy (S°): Also derived from the calculated translational, rotational, and vibrational partition functions.

[Click to download full resolution via product page](#)*Workflow for Computational Thermochemistry using DFT.*

Summary and Interrelation of Properties

The thermochemical properties of a compound are not isolated values but are interconnected through the laws of thermodynamics. The experimental and computational methods described

provide a framework for creating a complete and validated dataset for **2-(3-Methylphenoxy)ethanol**.

Table 2: Summary of Methodologies for Key Thermochemical Properties

Property	Recommended Method	Key Principle	Expected Outcome
Enthalpy of Formation, Δ_fH°	Oxygen Bomb Calorimetry	Measurement of Δ_fH° , application of Hess's Law	A precise value for the standard enthalpy of formation in the liquid state.
Heat Capacity, C_p	Differential Scanning Calorimetry (DSC)	Measures heat flow difference between sample and a known standard.	C_p as a function of temperature for the liquid phase.
Vapor Pressure, P_{vap}	Transpiration Method	Saturation of a carrier gas and quantification of transported mass.	Accurate P_{vap} data at various temperatures, suitable for low-volatility compounds.
Enthalpy of Vaporization, $\Delta_{vap}H^\circ$	From Vapor Pressure Data	Application of the Clausius-Clapeyron equation to P_{vap} vs. T data.	A single, robust value for the enthalpy of vaporization.

The relationship between these properties is fundamental. For instance, vapor pressure measurements are the gateway to determining the enthalpy of vaporization, a critical parameter for understanding phase change energetics.

Conclusion

While **2-(3-Methylphenoxy)ethanol** is a commercially available compound with applications in synthesis, its core thermochemical properties are not well-documented in scientific literature. This guide provides the necessary theoretical background and detailed, actionable protocols

for researchers to determine these vital parameters. By combining established experimental techniques like bomb calorimetry, DSC, and the transpiration method with modern computational workflows, a complete and reliable thermochemical profile can be developed. This data is essential for ensuring the safe, efficient, and predictable application of this molecule in research and industrial settings.

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- To cite this document: BenchChem. [Thermochemical properties of 2-(3-Methylphenoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076546#thermochemical-properties-of-2-3-methylphenoxy-ethanol]

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